p24 protein, Borna disease virus
Description
Taxonomic Classification and Genomic Organization of Borna Disease Virus
Borna disease virus belongs to the family Bornaviridae within the order Mononegavirales, representing a unique group of enveloped viruses that infect mammals, birds, reptiles, and fish. The International Committee on Taxonomy of Viruses recognizes three genera within this family: Carbovirus, Cultervirus, and Orthobornavirus. Borna disease virus specifically falls under the species Orthobornavirus bornaense, which includes Borna disease virus 1 and Borna disease virus 2. This taxonomic classification reflects the virus's evolutionary relationship with other negative-strand ribonucleic acid viruses, while highlighting its distinctive characteristics that set it apart from related viral families.
The genomic organization of Borna disease virus demonstrates remarkable compactness, with a linear negative-sense non-segmented ribonucleic acid genome of approximately 8.9 to 9 kilobases in length. This genome represents the smallest among all members of the Mononegavirales order, yet maintains the essential genetic elements required for viral replication and pathogenesis. The viral genome is organized into three transcription units containing at least six open reading frames arranged in the order three-prime to nucleoprotein, unknown protein or phosphoprotein, glycoprotein, matrix protein, and polymerase protein to five-prime for most members of the family. This genomic arrangement reflects the virus's adaptation to efficient use of limited genetic space while maintaining essential viral functions.
The genome structure includes conserved regulatory elements typical of negative-strand ribonucleic acid viruses, including leader and trailer sequences that contain important signals for replication and transcription. Intercistronic regions vary in length and nucleotide composition, containing putative transcriptional start and stop signals that regulate gene expression. The compact nature of the Borna disease virus genome necessitates overlapping reading frames and efficient utilization of available genetic space, contributing to the virus's unique biological properties.
Historical Perspective on Phosphoprotein 24 Research
The discovery and characterization of Borna disease virus phosphoprotein 24 emerged from decades of research into the viral pathogenesis and molecular biology of Borna disease. Borna disease was first identified in 1926, named after the city of Borna in Saxony, Germany, where sporadic encephalopathy caused significant losses among military horses. The viral genome was subsequently isolated in 1990, marking a crucial milestone in understanding the molecular basis of this neurotropic infection.
Early investigations into the viral proteins revealed that phosphoprotein 24 represents one of the most abundant proteins in Borna disease virus-infected cultured cells and animal brains. This abundance suggested a critical role in viral biology and led to intensive research efforts to characterize its structure and function. The protein was initially identified through its molecular weight of approximately 24 kilodaltons and its phosphorylated state, leading to its designation as phosphoprotein 24.
Research progress accelerated with the development of molecular cloning techniques that allowed for the complete sequencing of the viral genome and identification of individual open reading frames. The phosphoprotein 24 gene was mapped to open reading frame two of the viral genome, providing insights into its genomic organization and transcriptional regulation. Subsequent studies revealed that this protein undergoes high rates of mutation, particularly in human infections, suggesting evolutionary pressure and potential adaptation to different host species.
The historical development of phosphoprotein 24 research has been marked by increasing recognition of its importance in viral pathogenesis and its potential role in human psychiatric disorders. Early serological studies detected phosphoprotein 24 antibodies in patients with neuropsychiatric conditions, sparking interest in the virus's potential role in human disease. These findings have continued to drive research into the protein's structure, function, and clinical significance.
Molecular Characteristics of Borna Disease Virus as a Negative-strand Ribonucleic Acid Virus
Borna disease virus exhibits unique molecular characteristics that distinguish it from other members of the Mononegavirales order. The virus possesses a linear negative-sense non-segmented ribonucleic acid genome that undergoes replication and transcription exclusively within the nucleus of infected cells. This nuclear localization represents a remarkable deviation from the typical cytoplasmic replication strategy employed by most negative-strand ribonucleic acid viruses, suggesting evolutionary adaptation to exploit nuclear machinery for viral processes.
The viral nucleocapsid structure follows the general organization pattern observed in negative-strand ribonucleic acid viruses, with the single-strand ribonucleic acid genome encapsidated in a linear nucleocapsid throughout the viral replication cycle. Subunits of the nucleocapsid protein align parallel along the ribonucleic acid genome, which becomes sandwiched between two domains composed of conserved helix motifs. This arrangement provides protection for the viral genome while allowing access by the viral ribonucleic acid-dependent ribonucleic acid polymerase for replication and transcription processes.
The virus produces enveloped virions with spherical geometries ranging from 90 to 130 nanometers in diameter. The viral envelope contains glycoproteins essential for cellular entry and host specificity, while the internal structure maintains the characteristic helical symmetry typical of negative-strand ribonucleic acid viruses. The compact genome organization necessitates efficient gene expression strategies, including the production of both monocistronic and polycistronic messenger ribonucleic acid transcripts.
Table 1. Molecular Characteristics of Borna Disease Virus
| Characteristic | Description |
|---|---|
| Genome Type | Linear negative-sense non-segmented ribonucleic acid |
| Genome Size | 8.9-9.0 kilobases |
| Virion Structure | Enveloped, spherical |
| Virion Diameter | 90-130 nanometers |
| Replication Site | Nuclear |
| Transcription Units | Three |
| Open Reading Frames | Six |
| Host Range | Mammals, birds, reptiles, fish |
Overview of Major Borna Disease Virus Proteins and Their Relationships
The Borna disease virus genome encodes six major proteins that work in concert to facilitate viral replication, transcription, and pathogenesis. The nucleoprotein, encoded by the first open reading frame, serves as the primary structural component of the viral nucleocapsid and plays essential roles in ribonucleic acid encapsidation and genome protection. This protein exhibits a multi-helical structure that can be divided into two subdomains, each with an alpha-bundle topology, and assembles into planar homotetramers that interact with the viral ribonucleic acid genome.
The phosphoprotein 24, encoded by open reading frame two, functions as an essential cofactor for the viral ribonucleic acid-dependent ribonucleic acid polymerase. This protein demonstrates unique phosphorylation patterns and structural characteristics that enable its regulatory role in viral replication processes. The phosphoprotein 24 forms stable tetramers and exhibits long coiled-coil alpha-helical structures that facilitate its interactions with other viral proteins and host cellular factors.
The matrix protein, encoded by the viral genome, represents the smallest matrix protein among negative-strand ribonucleic acid viruses at 16.2 kilodaltons. This protein plays critical roles in virus assembly and budding, mediating interactions between the viral capsid, envelope, and glycoprotein components. Structural analysis reveals that the matrix protein exhibits similarity to the amino-terminal domain of Ebola virus matrix protein, while maintaining unique features specific to Borna disease virus.
The glycoprotein, essential for viral entry into host cells, facilitates attachment to cellular receptors and subsequent membrane fusion processes. The large polymerase protein, encoded by the largest open reading frame, contains conserved motifs characteristic of negative-strand ribonucleic acid virus polymerases and serves as the primary enzyme for viral ribonucleic acid synthesis. An additional protein designated as unknown protein or protein ten has been identified but remains incompletely characterized, though it may play roles in ribonucleic acid synthesis or ribonucleoprotein transport.
Table 2. Major Borna Disease Virus Proteins and Functions
| Protein | Open Reading Frame | Molecular Weight | Primary Function |
|---|---|---|---|
| Nucleoprotein | 1 | 40 kilodaltons | Ribonucleic acid encapsidation |
| Phosphoprotein 24 | 2 | 24 kilodaltons | Polymerase cofactor |
| Matrix Protein | 3 | 16.2 kilodaltons | Virus assembly |
| Glycoprotein | 4 | Variable | Cellular entry |
| Unknown Protein | 5 | 10 kilodaltons | Ribonucleic acid synthesis |
| Polymerase Protein | 6 | Large | Ribonucleic acid synthesis |
Significance of Phosphoprotein 24 in Borna Disease Virus Biology and Research
The phosphoprotein 24 of Borna disease virus occupies a central position in viral biology due to its multifaceted roles in replication, transcription, and host-pathogen interactions. As an essential cofactor for the viral ribonucleic acid-dependent ribonucleic acid polymerase, phosphoprotein 24 enables the formation of functional replication and transcription complexes within the infected cell nucleus. This protein demonstrates remarkable structural organization, forming stable tetramers through its oligomerization domain while maintaining flexible regions that facilitate interactions with other viral and cellular proteins.
The significance of phosphoprotein 24 extends beyond its basic replicative functions to encompass critical interactions with host cellular machinery. Research has demonstrated that phosphoprotein 24 specifically binds to amphoterin, a neurite outgrowth factor abundant in the developing brain. This interaction results in functional inhibition of amphoterin, leading to decreased cell process outgrowth and potential neurodevelopmental damage. Such findings provide mechanistic insights into the neurotropic properties of Borna disease virus and its ability to cause persistent central nervous system infections.
The protein's role in human health has garnered considerable attention due to its detection in peripheral blood mononuclear cells of psychiatric patients and its potential association with mood disorders and schizophrenia. Phosphoprotein 24 ribonucleic acid has been identified in patients with various neuropsychiatric conditions, though the prevalence and clinical significance remain subjects of ongoing investigation. The high mutation rate observed in human phosphoprotein 24 sequences suggests ongoing viral evolution and adaptation to human hosts.
From a research perspective, phosphoprotein 24 serves as a valuable target for understanding viral pathogenesis, developing diagnostic assays, and exploring therapeutic interventions. The protein's unique structural features, including its beta-strand twist motif conserved across the Orthobornavirus genus, provide insights into viral evolution and functional constraints. Its interactions with host proteins offer opportunities to understand virus-induced cellular dysfunction and develop targeted therapeutic strategies.
Properties
CAS No. |
146209-77-0 |
|---|---|
Molecular Formula |
C7H16N2O2 |
Synonyms |
p24 protein, Borna disease virus |
Origin of Product |
United States |
Scientific Research Applications
Antibody Production
The p24 protein has been utilized for generating specific antibodies through immunization protocols. Both monoclonal and polyclonal antibodies against p24 have been produced, which are essential for detecting BDV in infected tissues. These antibodies can be used in various assays, including immunohistochemistry, to visualize the presence of BDV in brain tissues from infected animals .
ELISA Development
Recent studies have demonstrated the potential of using recombinant p24 protein in enzyme-linked immunosorbent assays (ELISA) for diagnosing BDV infections. The high immunogenicity of the p24 protein allows for effective antibody responses in immunized subjects, making it a reliable candidate for serological testing . This application is particularly significant given the challenges associated with diagnosing BDV infections due to their subtle clinical presentations.
Serological Testing
The development of ELISA tests based on the p24 protein has shown promise for detecting BDV infections in various animal species and humans. These tests can identify antibodies against the p24 protein, providing insights into previous infections and immune responses . Studies indicate that detecting antibodies against both p40 and p24 proteins can help assess the chronicity of infections .
Immunohistochemical Staining
Immunohistochemical techniques employing anti-p24 antibodies enable researchers to visualize BDV infection in brain tissues effectively. This method has been applied to paraffin-embedded sections from infected animals, allowing for detailed examination of viral localization and pathology . Such techniques are crucial for understanding the neurotropic effects of BDV and its implications in neurodevelopmental disorders.
Interaction with Cellular Factors
Research has revealed that the p24 protein interacts with cellular factors such as amphoterin, a neurite outgrowth factor. This interaction is believed to inhibit cell process outgrowth, leading to functional disturbances in neural cells . Understanding these interactions provides insights into how BDV may disrupt normal neuronal function and contribute to neurodevelopmental damage.
Impact on Neuronal Cells
Studies have shown that infection with BDV or exposure to purified p24 protein can significantly decrease neuronal cell process outgrowth on substrates like laminin, indicating a detrimental effect on neuronal morphology and function . Such findings underscore the importance of studying p24's role in viral pathogenesis and its potential implications for therapeutic interventions.
Human Pathogenicity Evidence
The detection of antibodies against BDV proteins, including p24, has been linked to psychiatric disorders in humans, suggesting a possible association between BDV infection and mental health issues . This connection highlights the need for further research into the role of p24 in human disease mechanisms.
| Application Area | Description | Key Findings |
|---|---|---|
| Antibody Production | Generation of monoclonal/polyclonal antibodies against p24 | Effective detection of BDV in tissues through immunohistochemistry |
| Diagnostic Testing | Development of ELISA based on recombinant p24 | High sensitivity and specificity for diagnosing BDV infections |
| Functional Studies | Investigation of p24 interactions with cellular factors | Inhibition of neurite outgrowth linked to amphoterin interaction |
| Human Pathogenicity | Links between BDV antibodies and psychiatric disorders | Evidence suggesting a role of BDV infection in mental health issues |
Comparison with Similar Compounds
Research Contradictions and Limitations
- These discrepancies may arise from differences in detection methods (e.g., RNA extraction protocols) or regional viral strains .
- Diagnostic Sensitivity: p24 outperforms p40 in RT-PCR assays, but false negatives occur in low viral-load samples .
Q & A
Basic: What methodologies are recommended for recombinant expression of BDV p24 protein in heterologous systems, and how can purity be validated?
Recombinant BDV p24 is commonly expressed using baculovirus systems in insect cells (e.g., Sf9 or High Five cells) due to their capacity for post-translational modifications and high yield . Key steps include codon-optimized gene cloning into vectors like pFastBac, transfection with Bacmid DNA, and affinity chromatography (e.g., Ni-NTA for His-tagged p24) for purification. Purity is validated via SDS-PAGE (>95% homogeneity) and Western blot using anti-p24 monoclonal antibodies . Cross-reactivity with other BDV proteins (e.g., p38/40) should be ruled out using immunoblot assays with specific antisera .
Basic: How can ELISA be optimized for detecting BDV p24 in clinical samples, and what are common sources of false positives?
ELISA protocols using recombinant p24 as a coating antigen require optimization of blocking agents (e.g., 5% skim milk) and serum dilutions (1:100–1:400) to minimize nonspecific binding . False positives arise from cross-reactivity with eukaryotic contaminants during protein purification or epitope similarities with host proteins. Pre-adsorption of sera with Escherichia coli lysates and inclusion of negative controls (e.g., uninfected cell lysates) are critical . Quantitative antigen capture ELISAs can distinguish p24 levels in acute vs. persistent infections by measuring p24/p40 molecular ratios, which differ significantly between infection states (e.g., p24/p40 ratio >2 in persistent infections) .
Basic: What experimental models are suitable for studying p24 antibody kinetics, and how do age and infection timing affect detection?
Neonatal rat models are preferred for mimicking persistent BDV infection, as intracerebral inoculation within 24 hours of birth induces robust viral replication and seroconversion. Anti-p24 antibodies appear 4–5 weeks post-infection, detectable via Western blot or immunofluorescence assays . In contrast, adult rats show delayed or absent antibody responses, highlighting age-dependent immune evasion mechanisms . Longitudinal studies should combine serology (antibody titers) with RT-PCR (viral RNA in brain homogenates) to correlate immune response with viral load .
Advanced: How do molecular interactions between p24 and host proteins (e.g., amphoterin) influence neuropathogenesis?
BDV p24 binds to amphoterin/HMG-1, a neurite outgrowth factor, via its N-terminal leucine-rich domain, disrupting cytoskeletal dynamics in developing neurons . Functional assays include:
- Far-Western blotting : Incubating cell lysates with recombinant p24 to identify binding partners.
- Mammalian two-hybrid systems : Confirming in vivo interactions using p24 and amphoterin fusion constructs.
- Neurite outgrowth assays : Quantifying inhibition in BDV-infected cells cultured on laminin, with p24-treated cells showing ~50% reduction in process length vs. controls . Immunohistochemistry further reveals reduced amphoterin at leading edges of infected cells, linking p24-amphoterin interactions to developmental defects .
Advanced: Why do studies on BDV p24 RNA prevalence in psychiatric patients yield conflicting results, and how can methodology address this?
Discrepancies arise from variations in:
- RNA extraction protocols : Sensitivity improves with >10⁶ PBMCs and nested RT-PCR targeting conserved p24 regions (e.g., ORF II) .
- Primer design : Earlier studies used primers prone to amplifying contaminants; newer assays employ primers validated against BDV reference strains (e.g., strain He/80) .
- Sample handling : False negatives occur if RNA degrades during storage; immediate freezing at -80°C is critical . Contradictory findings (e.g., 0% vs. 4% positivity in schizophrenia cohorts ) highlight the need for multicenter studies with standardized protocols and blinded analysis.
Advanced: How does the p24/p40 molecular ratio vary across infection stages, and what does this imply for viral replication dynamics?
In acutely infected cells, p24/p40 ratios are ~1:1, but persistent infections show ratios >2:1 due to upregulated p24 synthesis . This shift is quantified via antigen capture ELISAs calibrated with recombinant p24 and p40 standards. Higher p24 levels correlate with viral latency, as p24 stabilizes the viral ribonucleoprotein complex (RNP) and inhibits apoptosis, promoting persistence . In contrast, acute infections prioritize p40 (nucleoprotein) for genome encapsidation. Ratios in cerebrospinal fluid (CSF) vs. brain homogenates may differ due to blood-brain barrier effects, necessitating compartment-specific analysis .
Advanced: What functional assays validate p24's role in BDV entry and immune evasion?
- Neutralization assays : Preincubating BDV with anti-p24 antibodies reduces infectivity by ~70% in Vero cells, suggesting p24's role in viral entry .
- Co-immunoprecipitation (Co-IP) : Demonstrates p24 binding to the viral glycoprotein (gp94) and host importin-α, critical for nuclear transport of viral RNPs .
- Flow cytometry : BDV-infected cells show reduced MHC-I surface expression, mediated by p24-induced interference with antigen presentation pathways .
Basic: What are the structural and functional roles of p24 in the BDV lifecycle?
p24 is the viral phosphoprotein (P), acting as a transcriptional cofactor for the RNA-dependent RNA polymerase (L-polymerase). It facilitates RNA synthesis by binding to the nucleoprotein (p40) and viral RNA, forming the RNP core . Phosphorylation at serine residues (e.g., S26, S28) regulates its nuclear-cytoplasmic shuttling, a process studied via mutagenesis and phospho-specific antibodies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
